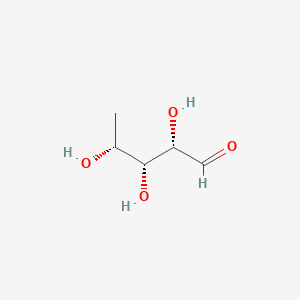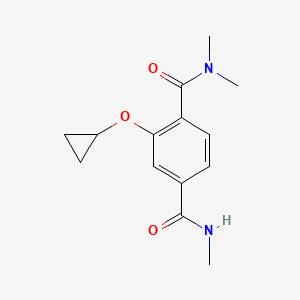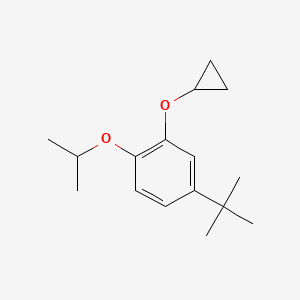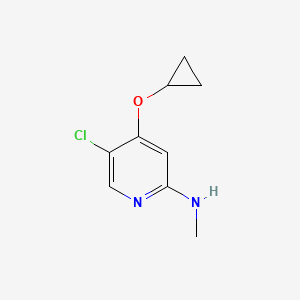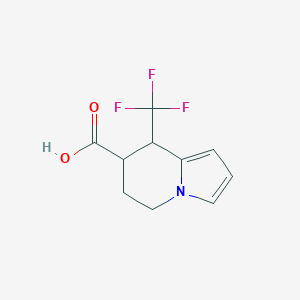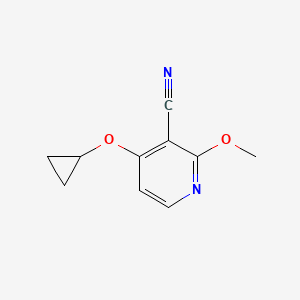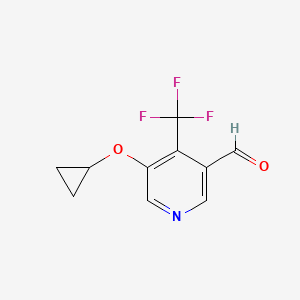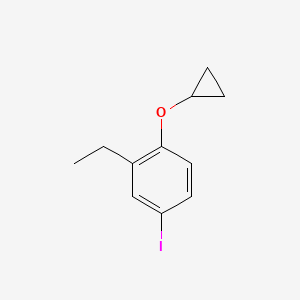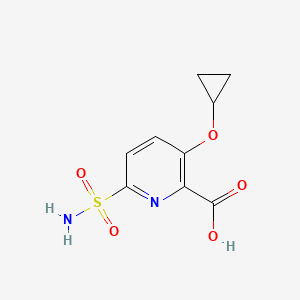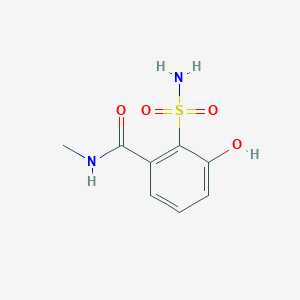
3-Hydroxy-N-methyl-2-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is a benzamide derivative, characterized by the presence of a hydroxyl group, a methyl group, and a sulfamoyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalysts, such as the diatomite earth@IL/ZrCl4, are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Hydroxy-N-methyl-2-sulfamoylbenzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and enzymes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Similar structure but lacks the sulfamoyl group.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of hydroxyl and sulfamoyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(11)7(5)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
InChI Key |
STOPRDDAHAVMFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


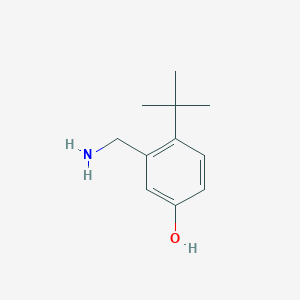
![N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboxamidine](/img/structure/B14822146.png)
